molecular formula C8H18ClNO B1432124 (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride CAS No. 1609396-22-6

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride

Cat. No.: B1432124
CAS No.: 1609396-22-6
M. Wt: 179.69 g/mol
InChI Key: ZSBRTOYYTBNICW-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a synthetic piperidine derivative of significant interest in medicinal chemistry for the construction of biologically active molecules. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, playing a critical role in drug discovery due to their versatile chemical space and three-dimensional structure . This compound, featuring a methanol group at the 4-position, serves as a valuable chiral building block and synthetic intermediate. Researchers utilize this and similar substituted piperidines in the development of potential therapies targeting a wide range of conditions. The piperidine scaffold is prevalent in molecules with diverse biological activities, including antitubercular , anticancer , and antiviral properties . Furthermore, its structure is highly relevant in the design of central nervous system (CNS) active agents and novel dual-target ligands, such as those targeting μ-opioid and dopamine receptors for potential treatments with reduced abuse liability . The specific 1,4-dimethyl substitution pattern on the piperidine ring offers researchers a defined stereochemical and steric profile to explore structure-activity relationships (SAR), fine-tuning the properties of candidate drugs for improved potency, selectivity, and pharmacokinetic profiles . As a reagent, it facilitates the synthesis of complex spiropiperidines, condensed piperidines, and other derivatives that are central to modern organic and pharmaceutical synthesis .

Properties

IUPAC Name

(1,4-dimethylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRTOYYTBNICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride typically involves the reaction of 1,4-dimethylpiperidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.

Chemical Reactions Analysis

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Scientific Research Applications

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares the target compound with four structurally analogous piperidine-based hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride C₈H₁₇NO·HCl 179.7 1,4-dimethyl; 4-methanol 1609396-22-6
2-(1,4-Dimethyl-4-piperidinyl)phenol hydrochloride C₁₃H₂₀NO·HCl 257.8 1,4-dimethyl; 4-phenol Not specified
2-(3,3-Dimethyl-piperidin-4-yl)-ethanol hydrochloride C₉H₁₉NO·HCl 193.7 3,3-dimethyl; 4-ethanol 2270907-12-3
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 4-diphenylmethoxy 65214-86-0
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 4-aminomethyl; pyridin-4-yl methanone 1286265-79-9

Key Observations :

  • Substituent Diversity: The target compound’s methanol group distinguishes it from analogs with phenol (aromatic -OH), ethanol (-CH₂CH₂OH), or bulky diphenylmethoxy substituents .
  • Molecular Weight : The diphenylmethoxy derivative (303.83 g/mol) is significantly heavier due to aromatic rings, whereas the target compound is the lightest (179.7 g/mol) .
  • Salt Form: Most analogs are hydrochlorides, but the pyridinyl-methanone derivative exists as a dihydrochloride .

Physicochemical and Toxicological Properties

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl Pyridinyl-Methanone Dihydrochloride
Solubility No data No data Soluble in methanol, water (limited data)
Acute Toxicity No data No data Acute toxicity: Not classified
Regulatory Status No specific regulations Listed in EPA ChemView, ATSDR No GHS classification

Notes:

  • Data Gaps : Critical parameters like solubility, partition coefficient (logP), and acute toxicity are largely unreported for these compounds, limiting safety assessments .

Critical Analysis of Evidence Limitations

  • Toxicological Data : Absence of acute or chronic toxicity data for most compounds underscores the need for standardized testing .
  • Regulatory Disparities : Only 4-(Diphenylmethoxy)piperidine HCl has regulatory mentions, suggesting others may lack industrial-scale use .
  • Synthetic Utility: The target compound’s simplicity (low molecular weight, methanol group) makes it a versatile intermediate compared to bulkier analogs .

Biological Activity

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a chemical compound with potential applications in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H18ClN
  • Molecular Weight : 165.69 g/mol
  • CAS Number : 1609396-22-6

Its structure features a piperidine ring with two methyl groups and a hydroxymethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuropharmacological Effects

In vivo studies have assessed the neuropharmacological effects of this compound using animal models. Behavioral tests such as the forced swim test and tail suspension test were conducted to evaluate antidepressant-like effects.

Test Effect Observed
Forced Swim TestDecreased immobility time
Tail Suspension TestIncreased climbing behavior

These findings suggest that this compound may possess antidepressant properties, warranting further investigation into its mechanism of action within CNS pathways.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds showed enhanced antibacterial activity against resistant strains of bacteria. The study highlighted that modifications to the piperidine ring could improve efficacy and reduce toxicity .

Case Study 2: CNS Activity

Research conducted on similar piperidine derivatives indicated potential applications in treating anxiety disorders. The study found that these compounds could modulate GABAergic transmission, providing a basis for their use in anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step processes involving piperidine derivatives. For example, (S)-1,3-dimethyl-4-piperidone (a structurally related intermediate) is used in synthesizing alvimopan precursors through alkylation and reduction steps . Key factors include:

  • Catalyst selection : Chiral catalysts may improve stereochemical control in asymmetric synthesis.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
  • Temperature control : Exothermic steps (e.g., HCl salt formation) require gradual addition to prevent side reactions.
    • Yield Optimization : Monitor intermediates using HPLC (as in flunarizine hydrochloride degradation studies) to identify by-products and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reversed-phase chromatography with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to separate impurities .
  • NMR : Confirm stereochemistry and methyl group positions via 1H^1H- and 13C^{13}C-NMR, comparing shifts to analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect trace impurities (e.g., degradation products) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in pharmacological data across studies involving this compound?

  • Root Cause Analysis :

  • Sample Purity : Discrepancies may arise from undetected impurities (e.g., isomers or degradation by-products). Use orthogonal methods (HPLC + NMR) for validation .
  • Experimental Design : Standardize in vitro assays (e.g., receptor binding) by controlling pH, temperature, and solvent composition, as seen in metformin hydrochloride hydrogel studies .
  • Data Normalization : Compare results against reference standards (e.g., EP/BP/USP monographs) to eliminate batch-to-batch variability .

Q. How can the stability of this compound under varying storage and experimental conditions be systematically evaluated?

  • Stability Protocols :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated degradation. Analyze samples using HPLC to quantify decomposition products .
  • pH Stability : Assess solubility and degradation kinetics in buffered solutions (pH 1–10), as done for pyridoxine hydrochloride formulations .
  • Long-Term Storage : Store under inert gas (N2_2) at –20°C in amber glass vials to prevent oxidation and photodegradation .

Q. What advanced methodologies can identify and quantify trace impurities in this compound batches?

  • Impurity Profiling :

  • LC-MS/MS : Detect sub-0.1% impurities by coupling high-resolution mass spectrometry with chromatographic separation, as applied to meperidine hydrochloride analysis .
  • Forced Degradation Studies : Hydrolyze the compound under acidic/alkaline conditions to generate potential impurities (e.g., demethylated analogs) for structural elucidation .
  • Reference Standards : Use certified impurities (e.g., (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride) for calibration and method validation .

Methodological Resources

  • Safety and Handling : Follow OSHA-compliant protocols for piperidine derivatives, including PPE (gloves, lab coats) and fume hood use .
  • Data Reproducibility : Adopt quality-controlled synthesis and analysis practices from pharmacopeial guidelines (e.g., USP monographs for pyridoxine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 2
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride

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